![molecular formula C17H17FN2O3S B2987459 N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 847769-30-6](/img/structure/B2987459.png)
N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . This code represents the compound’s molecular structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 215.25 . The compound should be stored in a dry, room temperature environment .Scientific Research Applications
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. The presence of the fluorobenzene sulfonamide group in our compound could potentially interact with viral proteins, disrupting their function or replication processes.
Anti-inflammatory Studies
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory properties . The compound’s ability to bind to multiple receptors could be leveraged to develop new derivatives with enhanced anti-inflammatory effects, which could be beneficial for treating conditions like arthritis or asthma.
Anticancer Therapeutics
Compounds containing indole and cyclopropane rings have been explored for their anticancer potential . The structural features of N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide may allow it to act as a kinase inhibitor, similar to other cancer drugs, and could be investigated for its efficacy against various cancer cell lines.
Anti-HIV Activity
Indole derivatives have also been studied for their anti-HIV properties . The compound’s molecular framework could be modified to enhance its interaction with HIV-related enzymes or proteins, potentially leading to new treatments for HIV infection.
Antioxidant Applications
The indole scaffold is known for its antioxidant activity, which is crucial in protecting cells from oxidative stress . Research into the antioxidant capacity of this compound could lead to its use in preventing or treating diseases caused by oxidative damage.
Antimicrobial and Antitubercular Uses
The structural complexity of indole derivatives makes them suitable candidates for antimicrobial and antitubercular drugs . The compound could be synthesized in various forms to screen for pharmacological activities against a range of bacterial and mycobacterial infections.
Antidiabetic Potential
Indole-based compounds have shown promise in antidiabetic drug development . The compound could be investigated for its ability to modulate insulin release or glucose metabolism, offering a new avenue for diabetes treatment.
Antimalarial and Anticholinesterase Activities
Lastly, the indole core is present in many compounds with antimalarial and anticholinesterase activities . Research into these applications could provide insights into new treatments for malaria and neurodegenerative diseases like Alzheimer’s.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-cyclopropyl-2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-13-3-9-16(10-4-13)24(22,23)20-15-5-1-12(2-6-15)11-17(21)19-14-7-8-14/h1-6,9-10,14,20H,7-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOWEYAOWUWWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

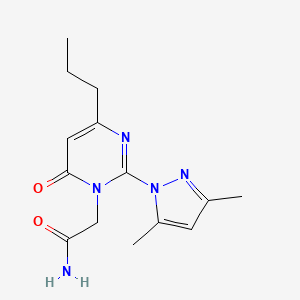
![Ethyl 4-(2-benzyl-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)benzoate](/img/structure/B2987378.png)
![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987379.png)
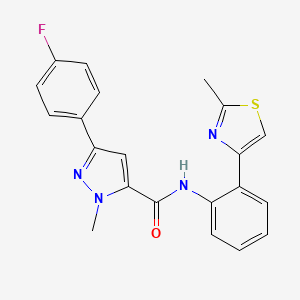
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-chlorophenethyl)acetamide](/img/structure/B2987381.png)


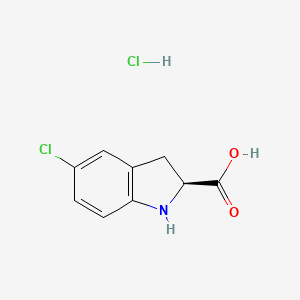
![2-Methyl-3-phenyl-9-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B2987386.png)
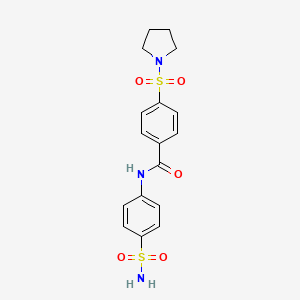
![(Z)-2-nitro-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2987395.png)
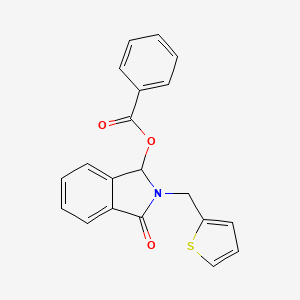

![N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2987399.png)